1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione
Description
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Properties
IUPAC Name |
1-ethyl-4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O4/c1-3-12-13(18)14(20-10-19-12)27-11-5-6-22(9-11)17(26)23-8-7-21(4-2)15(24)16(23)25/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXRLYQPXHOEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)N3CCN(C(=O)C3=O)CC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione, hereafter referred to as EF24, is a complex organic compound that has garnered attention for its potential therapeutic applications. Its structure incorporates a pyrimidine moiety, which is known for various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of EF24, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
EF24 has the following chemical characteristics:
- Molecular Formula : C17H22FN5O4
- Molecular Weight : 379.4 g/mol
- CAS Number : 2034574-62-2
The compound features a piperazine core linked to a pyrrolidine and a fluorinated pyrimidine, which contributes to its unique biological activity.
EF24's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to bind effectively to enzymes and receptors involved in critical cellular pathways. The fluorinated groups enhance its binding affinity, potentially leading to modulation of enzyme activity and cellular signaling pathways.
Key Molecular Targets
- Enzymes : EF24 has been shown to inhibit various enzymes involved in cancer cell proliferation.
- Receptors : The compound may interact with receptors that regulate inflammatory responses and cell survival.
Anticancer Activity
Research indicates that EF24 exhibits significant anticancer properties across various cancer cell lines. For instance:
- In vitro studies demonstrated that EF24 reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- A recent study reported an IC50 value of approximately 15 µM against A431 vulvar epidermal carcinoma cells, highlighting its potential as an anticancer agent .
Antimicrobial Activity
EF24 also shows promise in combating bacterial infections:
- Preliminary tests have indicated that EF24 has a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Staphylococcus aureus, suggesting potent antibacterial activity comparable to established antibiotics .
Case Study 1: Anticancer Efficacy
A study conducted on EF24's effects on human breast cancer cells showed that treatment led to a dose-dependent decrease in cell proliferation. The mechanism was linked to the compound's ability to induce oxidative stress, resulting in increased apoptosis rates. The study concluded that EF24 could be further developed as a therapeutic agent for breast cancer treatment.
Case Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial effects of EF24, researchers found that it inhibited biofilm formation in bacterial cultures. This property is particularly significant as biofilms contribute to antibiotic resistance. The study highlighted the potential of EF24 as an adjunct therapy in treating chronic bacterial infections .
Comparative Analysis with Similar Compounds
To understand the uniqueness of EF24, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Weight | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| EF24 | 379.4 | 3.12 | Antibacterial |
| Compound A | 300.0 | 5.00 | Antibacterial |
| Compound B | 350.0 | 10.00 | Anticancer |
EF24 demonstrates superior antibacterial efficacy compared to some analogs while maintaining promising anticancer activity.
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione has been investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with biological targets involved in various diseases.
Key Findings:
- Anticancer Activity : The fluoropyrimidine component is known for its role in cancer therapy, particularly in the development of antimetabolites like 5-fluorouracil. Studies have indicated that compounds with similar structures can inhibit tumor growth by interfering with nucleotide synthesis .
- Enzyme Inhibition : Research has shown that piperazine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. This compound may exhibit similar properties, potentially leading to applications in treating metabolic disorders .
Neuropharmacology
The piperazine ring is often associated with neuroactive compounds. The potential neuropharmacological effects of this compound are under investigation.
Research Insights:
- Cognitive Enhancement : Some studies suggest that piperazine derivatives can enhance cognitive function by modulating neurotransmitter systems. This compound could be explored for its ability to improve memory and learning processes .
Antiviral Properties
Given the structural similarities to other antiviral agents, this compound may have applications in virology.
Case Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
